3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula and a molecular weight of 221.28 g/mol. This compound features a methoxy group and a thiadiazole moiety, which contribute to its unique chemical properties and potential biological activities. It is classified under the category of aromatic amines and is particularly noted for its applications in medicinal chemistry and material science.
The synthesis of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3-methoxyaniline with 1,2,3-thiadiazole-4-carbaldehyde. This reaction can be facilitated through various methods, including:
The reaction conditions must be optimized for yield and purity. Typically, the use of catalysts or specific pH levels can significantly influence the outcome. Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
The structure of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be represented by its canonical SMILES notation: COC1=CC=CC(=C1)NCC2=CSN=N2
. The compound features a methoxy group attached to an aromatic ring and a thiadiazole ring that contains nitrogen atoms within its structure.
The molecular structure is characterized by:
3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions due to its functional groups:
These reactions can lead to the formation of derivatives that may have enhanced biological activities or altered physical properties. For example, modifications at the thiadiazole ring can yield compounds with specific pharmacological profiles.
The mechanism of action for 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves interactions with biological targets such as enzymes or receptors. The thiadiazole ring is known for its ability to modulate enzyme activity and influence signaling pathways.
Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial and anticancer properties through mechanisms that may include:
The physical properties of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 221.28 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and industry.
3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several significant applications:
Research continues into its potential as a pharmaceutical intermediate and its role in developing new therapeutic agents.
The systematic IUPAC name 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline precisely defines this hybrid molecule’s architecture: a methoxy-substituted aniline linked via a methylene bridge to the 4-position of a 1,2,3-thiadiazole heterocycle. Its molecular formula is C₁₀H₁₁N₃OS, with a molecular weight of 221.28 g/mol. This structure embodies a strategic fusion of two pharmacologically significant motifs: the aromatic aniline ring and the electron-deficient thiadiazole. The methoxy group (-OCH₃) at the aniline’s meta-position acts as a moderate electron donor, modulating electron density across the aromatic system and influencing hydrogen-bonding capacity. The thiadiazole ring contributes π-deficient character and contains a sulfur atom capable of forming σ-hole interactions with biological targets, enhancing binding affinity [4] [10]. The methylene linker (-CH₂-) provides conformational flexibility, facilitating optimal spatial orientation for target engagement. This hybrid design exemplifies bioisosteric principles, where the thiadiazole may mimic pyridine or pyridazine rings in drug-receptor interactions [4] .
Table 1: Nomenclature and Structural Descriptors
Classification | Specification |
---|---|
Systematic Name | 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |
Molecular Formula | C₁₀H₁₁N₃OS |
Molecular Weight | 221.28 g/mol |
Core Scaffolds | meta-Substituted Aniline, 1,2,3-Thiadiazole |
Key Functional Groups | Methoxy (-OCH₃), Methylene Bridge (-CH₂-), Thiadiazole S=N-N=C |
Bioisosteric Role | Mimics pyridine/pyridazine systems |
Thiadiazole chemistry emerged prominently in the 1940s with the clinical introduction of sulfathiazole, a 1,2,4-thiadiazole-containing sulfonamide antibiotic. This milestone validated thiadiazoles as viable pharmacophores and spurred exploration of other isomers [4]. The 1950s witnessed the development of acetazolamide (a 1,3,4-thiadiazole derivative), which targeted carbonic anhydrase, demonstrating thiadiazoles' capacity for enzyme inhibition [4] [10]. Research into 1,2,3-thiadiazoles accelerated following the discovery of cefazolin in 1971, a cephalosporin antibiotic bearing a 1,2,3-thiadiazol-5-ylthio moiety that exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria [4] . The 1990s and early 2000s saw strategic advances in synthetic methodologies, particularly cyclization reactions of thiosemicarbazides and hydrazonoyl halides, enabling efficient access to diverse 1,2,3-thiadiazole derivatives [8] [10]. Hybridization strategies gained prominence post-2010, with compounds like 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline embodying modern approaches to enhance pharmacokinetic properties and target selectivity [10].
Table 2: Key Milestones in Thiadiazole Medicinal Chemistry
Time Period | Milestone Compound | Biological Activity | Significance |
---|---|---|---|
1940s | Sulfathiazole | Antibacterial | First thiadiazole-based drug; validated scaffold |
1950s | Acetazolamide | Carbonic anhydrase inhibition | Demonstrated enzyme inhibition potential |
1971 | Cefazolin | β-Lactam antibiotic | Highlighted 1,2,3-thiadiazole’s role in antibiotics |
1990s–2000s | Megazol | Anti-trypanosomal | Proof-of-concept for antiparasitic activity |
2010s–Present | Thiadiazole-Aniline Hybrids | Multifunctional agents | Enabled targeted drug design via hybridization |
Thiadiazole-aniline hybrids represent a rational design strategy to synergize complementary pharmacological properties. The aniline moiety provides a hydrogen-bonding platform and serves as a synthetic handle for derivatization, while the thiadiazole contributes enhanced membrane permeability due to its mesoionic character and balanced lipophilicity [4] . These hybrids exhibit improved bioavailability profiles compared to non-hybridized thiadiazoles, as evidenced by studies on analogs like 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amines [7]. Structure-Activity Relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy) at the aniline’s meta-position enhance antiproliferative activity against cancer cell lines by modulating electron density and influencing interactions with hydrophobic enzyme pockets [8]. The methylene linker in 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline optimizes spatial separation between pharmacophores, a feature critical for inhibiting targets like tyrosine kinases or DNA topoisomerases . Hybrids incorporating this scaffold show promise across therapeutic areas: antimicrobial activity against resistant pathogens (leveraging thiadiazole’s sulfur interactions with microbial enzymes) [4] [7], anticancer effects via apoptosis induction , and α-glucosidase inhibition for diabetes management [7]. The structural plasticity of this hybrid enables scaffold-hopping approaches to overcome drug resistance, positioning it as a versatile template in contemporary medicinal chemistry [10].
Table 3: Biological Activities of Thiadiazole-Aniline Hybrids
Therapeutic Area | Mechanistic Insights | Structural Determinants | Lead Compound Examples |
---|---|---|---|
Antimicrobial | Disruption of bacterial DHPS or fungal ergosterol synthesis | Electron-withdrawing thiadiazole substituents | 5-(4-Fluorophenyl)-2-amino-1,3,4-thiadiazole |
Anticancer | Apoptosis induction via caspase activation; topoisomerase inhibition | meta-Substitution on aniline with methoxy group | Honokiol-thiadiazole hybrids (IC₅₀ ~1.6 μM in MCF-7) |
Antidiabetic | α-Glucosidase/α-amylase inhibition | Thiadiazole-thiazolidinone conjugation | 4e (IC₅₀ = 2.59 μM against α-glucosidase) |
Antiviral | Inhibition of viral polymerase or protease | Hybrids with triazole or quinoxaline | Imidazo[4,5-b]quinoxaline-indolinone derivatives |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3